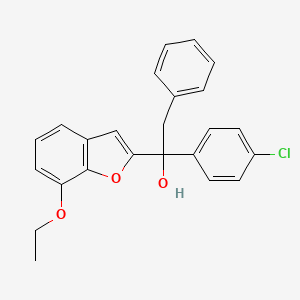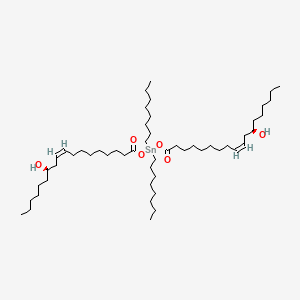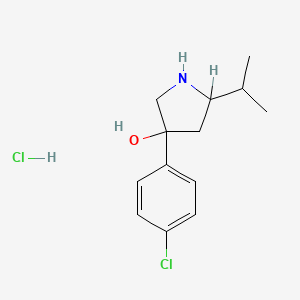
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidinol derivatives It is characterized by the presence of a p-chlorophenyl group and an isopropyl group attached to a pyrrolidinol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride typically involves the reaction of p-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable reagent, such as sodium borohydride, to yield the desired pyrrolidinol derivative. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Chlorophenyl)-3-pyrrolidinol
- 5-isopropyl-3-pyrrolidinol
- 3-(p-Chlorophenyl)-5-methyl-3-pyrrolidinol
Uniqueness
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride is unique due to the specific combination of the p-chlorophenyl and isopropyl groups attached to the pyrrolidinol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67466-41-5 |
|---|---|
Formule moléculaire |
C13H19Cl2NO |
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-propan-2-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-13(16,8-15-12)10-3-5-11(14)6-4-10;/h3-6,9,12,15-16H,7-8H2,1-2H3;1H |
Clé InChI |
FKYPJNZRWANATP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CN1)(C2=CC=C(C=C2)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




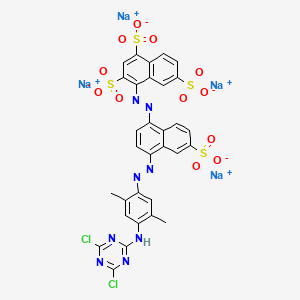
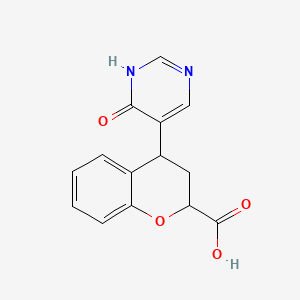
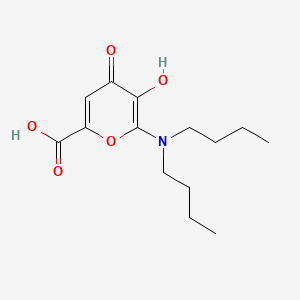
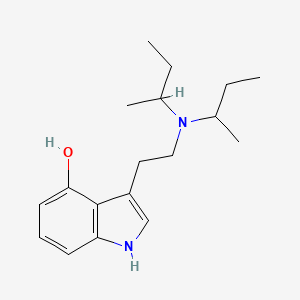
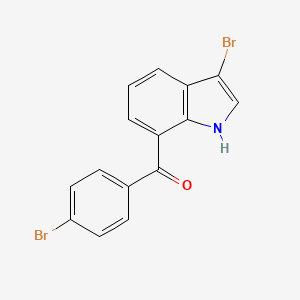
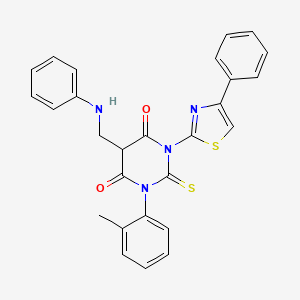
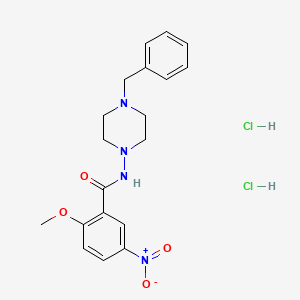
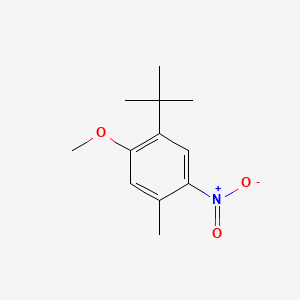

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
